6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
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Overview
Description
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its broad-spectrum antiproliferative activity, making it a potential candidate for anticancer drug development .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may have antiproliferative activities against several human cancer cell lines
Cellular Effects
It has been shown to have antiproliferative activity against a panel of 55 cell lines of nine different cancer types . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: Its antiproliferative activity makes it a candidate for anticancer drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets in cancer cells. It inhibits key enzymes and pathways involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds also exhibit antiproliferative activity and are used in similar research applications.
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: This compound has similar structural features and is used in the synthesis of phosphorescent materials.
Uniqueness
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activity. Its fluorophenyl group enhances its interaction with biological targets, making it more potent compared to similar compounds .
Properties
IUPAC Name |
6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWDWHBNVVHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649226 |
Source
|
Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-37-7 |
Source
|
Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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